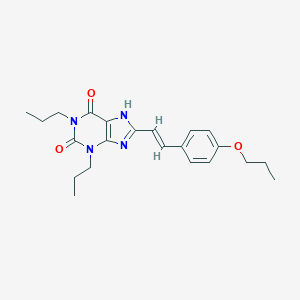
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine (PSB-603) is a potent and selective antagonist of adenosine A2B receptors. This compound has been widely studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
Mécanisme D'action
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of adenosine A2B receptors. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the A2B receptor, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can modulate these processes and reduce inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been shown to have several biochemical and physiological effects. In animal models of asthma and COPD, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function. In cancer cells, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its selectivity for the A2B receptor, which allows for more targeted and specific effects. However, one limitation of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several areas of future research for (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine. One area of interest is its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of research is the development of more potent and selective A2B receptor antagonists. Finally, further studies are needed to elucidate the exact mechanisms of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine involves several steps, including the reaction of 1,3-dipropylxanthine with 4-propoxybenzaldehyde in the presence of a base catalyst, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in the treatment of asthma and COPD. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function in animal models of these diseases.
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has also been investigated for its potential anti-cancer properties. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and leukemia.
Propriétés
Numéro CAS |
151539-43-4 |
|---|---|
Nom du produit |
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine |
Formule moléculaire |
C22H28N4O3 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-4-13-25-20-19(21(27)26(14-5-2)22(25)28)23-18(24-20)12-9-16-7-10-17(11-8-16)29-15-6-3/h7-12H,4-6,13-15H2,1-3H3,(H,23,24)/b12-9+ |
Clé InChI |
NDCMNLITPRMCRS-UHFFFAOYSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
Synonymes |
(E)-1,3-Dipropyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1H-purine- 2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



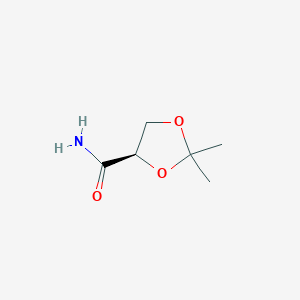
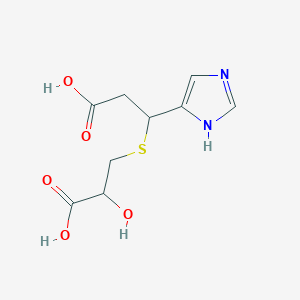
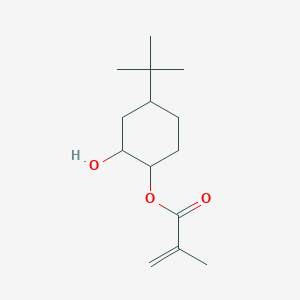
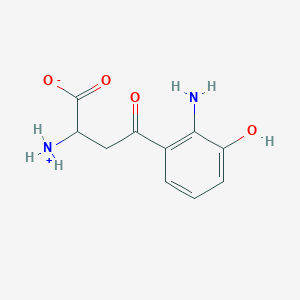
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
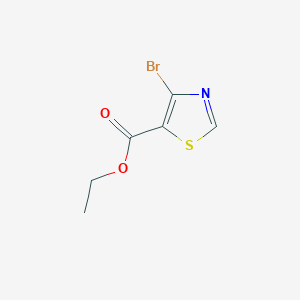
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
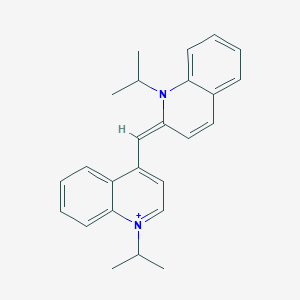
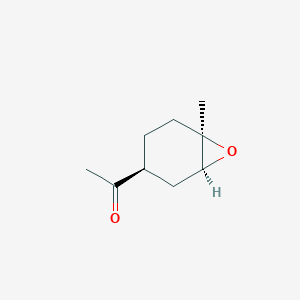
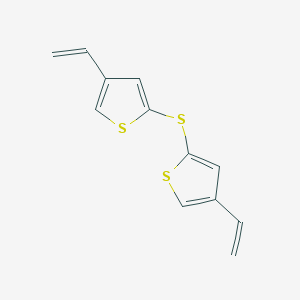
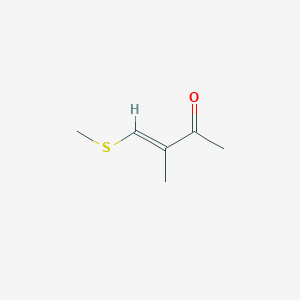
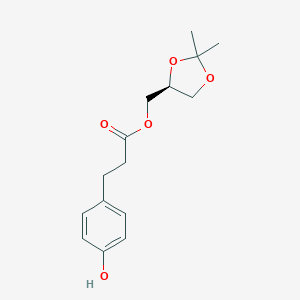
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
